molecular formula C8H9BrO B024875 4-Methoxybenzyl bromide CAS No. 2746-25-0

4-Methoxybenzyl bromide

Cat. No. B024875
CAS RN: 2746-25-0
M. Wt: 201.06 g/mol
InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Methoxybenzyl bromide can be synthesized from 4-methoxybenzaldehyde, as demonstrated through the preparation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide. The synthesis process involves the reduction of 4-methoxybenzaldehyde using sodium borohydride, followed by bromination with phosphorus bromide to yield 4-methoxybenzyl bromide (Hadanu et al., 2010). An alternative, environmentally friendly synthetic route starts with solvent-free reduction of p-anisaldehyde to produce 4-methoxybenzyl alcohol, which is then treated with phosphorus tribromide to obtain 4-methoxybenzyl bromide (Firdaus et al., 2010).

Molecular Structure Analysis

The structural properties of derivatives of benzyl bromide, including 4-methoxybenzyl bromide, have been determined using techniques such as powder X-ray diffraction. These studies help in understanding the compound's crystalline structure and its implications for reactivity and interaction with other molecules (Pan et al., 2005).

Chemical Reactions and Properties

4-Methoxybenzyl bromide undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been utilized in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its reactivity and potential in the synthesis of complex biomolecules (Takaku & Kamaike, 1982).

Physical Properties Analysis

The physical properties of 4-methoxybenzyl bromide, such as melting points and solubility, are essential for its handling and use in chemical synthesis. Unfortunately, specific studies focusing on the detailed physical properties of 4-methoxybenzyl bromide were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 4-methoxybenzyl bromide, including its reactivity with various nucleophiles and its role as a protecting group, have been explored in the context of organic synthesis. Its ability to undergo solvolysis and participate in nucleophilic substitutions makes it a valuable tool in synthetic chemistry (Liu et al., 1998).

Scientific Research Applications

Application 1: Protection of Hydroxyl Groups

  • Summary of the Application : 4-Methoxybenzyl bromide is used as a reagent for the protection of hydroxyl groups . This process is crucial in organic synthesis where the hydroxyl group may interfere with a reaction, so it needs to be ‘protected’, i.e., temporarily removed.
  • Methods of Application : The hydroxyl group of the compound is treated with 4-Methoxybenzyl bromide, which results in the replacement of the hydroxyl group with a 4-methoxybenzyl group . This group can later be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
  • Results or Outcomes : The result is a compound where the hydroxyl group is protected, allowing other reactions to take place without interference from the hydroxyl group . The 4-methoxybenzyl group can then be removed when needed, restoring the original hydroxyl group .

Application 2: Synthesis of ®-(-)-Argentilactone

  • Summary of the Application : 4-Methoxybenzyl bromide has been used in the synthesis of ®-(-)-argentilactone , a natural product with potential pharmaceutical applications.
  • Results or Outcomes : The outcome of this application is the successful synthesis of ®-(-)-argentilactone .

Application 3: Photochemical Benzylic Bromination

  • Summary of the Application : 4-Methoxybenzyl bromide is used in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is particularly useful for electron-rich aromatic substrates .
  • Methods of Application : The process involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reactivity of 4-Methoxybenzyl bromide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
  • Results or Outcomes : The outcome of this application is the successful development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Application 4: Photochemical Benzylic Bromination

  • Summary of the Application : 4-Methoxybenzyl bromide is used in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is particularly useful for electron-rich aromatic substrates .
  • Methods of Application : The process involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reactivity of 4-Methoxybenzyl bromide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
  • Results or Outcomes : The outcome of this application is the successful development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Safety And Hazards

4-Methoxybenzyl bromide is hazardous and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRWGTZFONRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181878
Record name Benzene, 1-(bromomethyl)-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl bromide

CAS RN

2746-25-0
Record name 4-Methoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2746-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-methoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(bromomethyl)-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methoxybenzyl alcohol (6.2 ml, 50 mmol) in dry ether (120 ml) was treated dropwise with phosphorus tribromide (2.07 ml, 22 mmol), refluxed for 1 hour, cooled, washed twice with water, dried and the solvent evaporated. The 4-methoxybenzyl bromide thus produced was added to a mixture of 4-bromo-1,2-dihydro-3,6-pyridazinedione (for a preparation, see B. Kasnar et al, Nucleosides & Nucleotides (1994), 13(1-3), 459-79 or Example 30(a)) (4 g, 21 mmol) and potassium carbonate (8.28 g, 60 mmol) in dry DMF (60 ml) and stirred overnight at room temperature. The mixture was diluted with ethyl acetate, washed 3 times with water, dried over magnesium sulfate and evaporated to low volume. Some solid was filtered off and washed with ethyl acetate. The filtrate was evaporated to dryness and the residue chromatographed on silica gel, eluting with 20% ethyl acetate/hexane and then 100% ethyl acetate. This gave the less polar of the 2 desired products (3.233 g), the more polar of the 2 desired products (1.626 g) and a mixture of these (1.351 g). Total yield 6.30 g, 70%.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Methoxybenzyl alcohol (13.8 g, 0.1 mol) was added dropwise to a solution of 48% HBr (50 gm, 0.3 mol of HBr) over a period of 15 min and the solution was then stirred for an additional 15 min before being poured into a mixture of ice-H2O and Et2O. The layers were separated and the aqueous layer was extracted with Et2O. The combined Et2O extracts were washed with sat. NaCl, dried over Na2SO4 and evaporated to dryness to give 23.4 gm of p-methoxybenzyl bromide suitable for use in the next step.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.0 g (0.0217 mol) of p-methoxybenzyl alcohol were dissolved in 50 ml of ether and treated with 14.4 g (0.0433 mol) of carbon tetrabromide. 11.4 g (0.0433 mol) of triphenyl-phosphine were added while cooling with ice. The mixture was stirred at room temperature for 3 hrs. After removal of the solvent the residue was filtered over a short silica gel column with ether/hexane (1:1) as the eluent. The filtrate was subjected to a bulb-tube distillation. 2.05 g (47%) of 4-methoxybenzyl bromide were obtained as a colorless oil; b.p. 120°-140°(22 Torr). MS: me/e (% basic peak)=202, 200 (C8H9BrO+, 3), 121 (C8 H9O+, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-methoxybenzylalcohol (10 g) in ether (300 ml) was shaken with hydrobromic acid, 48%, (150 ml). The organic phase was washed with saturated sodium bromide, dried (K2CO3) and the solvents removed in vacuo to give 4-methoxybenzylbromide (13.17 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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